BenchChemオンラインストアへようこそ!

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid

medicinal chemistry chemical biology organic synthesis

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid (CAS 1042814-95-8) is a synthetic small molecule composed of a piperidine ring bearing a carboxylic acid at the 4‑position and an N,N‑diethylsulfamoyl group at the 1‑position. It has the molecular formula C₁₀H₂₀N₂O₄S and a molecular weight of 264.34 g mol⁻¹.

Molecular Formula C10H20N2O4S
Molecular Weight 264.34 g/mol
CAS No. 1042814-95-8
Cat. No. B3033536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diethylsulfamoyl)piperidine-4-carboxylic acid
CAS1042814-95-8
Molecular FormulaC10H20N2O4S
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C10H20N2O4S/c1-3-11(4-2)17(15,16)12-7-5-9(6-8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
InChIKeyTVMBUIMUGCKWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid (CAS 1042814-95-8): Sourcing-Grade Chemical Identity and Procurement Snapshot


1-(Diethylsulfamoyl)piperidine-4-carboxylic acid (CAS 1042814-95-8) is a synthetic small molecule composed of a piperidine ring bearing a carboxylic acid at the 4‑position and an N,N‑diethylsulfamoyl group at the 1‑position. It has the molecular formula C₁₀H₂₀N₂O₄S and a molecular weight of 264.34 g mol⁻¹ . Its bifunctional architecture—a carboxylic acid handle for amide or ester coupling and a tertiary sulfamoyl moiety that introduces steric bulk and modulated hydrogen‑bonding potential—positions it as a versatile synthetic intermediate in medicinal chemistry and chemical biology [1]. Across major suppliers, the compound is typically offered at purities ranging from 95 % to NLT 98 % (batch‑specific) .

Why Simple Sulfamoyl-Piperidine Carboxylic Acids Cannot Substitute for the N,N-Diethyl Variant in Structure-Activity Programs


Many sulfamoyl-piperidine-4-carboxylic acid analogs are commercially available, yet the specific N,N‑diethyl substitution pattern on the sulfamoyl group imparts distinct electronic, steric, and solubility properties that are not replicated by the unsubstituted, N‑methyl, or N‑trifluoroethyl analogs . In med‑chem campaigns, even minor alterations to sulfamoyl N‑substituents have been shown to cause profound shifts in enzyme inhibition potency and selectivity profiles across diverse targets — including carbonic anhydrases, FabH, and sodium channels [1]. Without proper characterization, swapping the diethyl analog for a seemingly similar competitor risks introducing unrecognized physicochemical drift (logP, pKa, polar surface area) that can invalidate structure‑activity relationships, slow hit‑to‑lead progression, and ultimately escalate project costs through false negatives or misleading screening data [2].

Head-to-Head Quantitative Differentiation: 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid vs. Closest Analogs


Regioisomeric Purity Advantage: 4‑Carboxylic Acid vs. 3‑Carboxylic Acid Positional Isomer

The target compound bears the carboxylic acid at the piperidine 4‑position. The 3‑positional isomer (CAS 1042640‑08‑3) shares the same molecular formula and weight but differs in the attachment point of the carboxyl group . When the carboxylate serves as a vector for further derivatization, the 4‑substitution offers a linear, para‑like exit vector relative to the sulfamoyl nitrogen, whereas the 3‑substitution introduces an angular trajectory that alters pharmacophore geometry. In receptor‑binding models, such positional shifts can profoundly affect the distance and angle between pharmacophoric features, directly impacting binding affinity [1].

medicinal chemistry chemical biology organic synthesis

Commercially Available Purity Tiers: Batch‑Certified 97–98 % vs. Standard 95 % Grade

Multiple vendors supply 1-(diethylsulfamoyl)piperidine-4-carboxylic acid at defined purities. Leyan (Shanghai) lists a 97 % purity grade (Cat. 1999959) , while MolCore offers an NLT 98 % grade under ISO‑certified quality systems . In contrast, AKSci (Cat. 2508DD) and Enamine stock the compound at 95 % . For the closely related 1‑sulfamoylpiperidine-4-carboxylic acid (CAS 1000932‑67‑1), the typical commercial purity is also 95–97 % [1], meaning the diethyl analog does not suffer a purity deficit relative to its simpler counterparts. A 2–3 % absolute purity difference can be consequential in multi‑step syntheses: at 95 % purity, a 5 g batch contains up to 250 mg of unknown impurities; at 98 %, that drops to ≤100 mg, reducing by‑product formation and purification burden in subsequent steps.

chemical procurement quality assurance synthetic chemistry

Procurement Cost Efficiency: Diethyl Analog Pricing vs. Structurally Related Sulfamoyl‑Piperidine Carboxylic Acids

The diethylsulfamoyl analog is priced competitively relative to its closest structural relatives. Enamine lists 0.5 g of 1‑(diethylsulfamoyl)piperidine‑4‑carboxylic acid (95 %) at $433, with 2.5 g at $1 089 [1]. For comparison, the 1‑[butyl(ethyl)sulfamoyl] analog (CAS not matched to target but structurally adjacent) is listed at $256.90 for 500 mg with an 8–12‑week lead time , while the unsubstituted 1‑sulfamoylpiperidine‑4‑carboxylic acid ranges from approximately $50 to $150 per gram depending on vendor [2]. Although the diethyl analog carries a higher unit cost than the unsubstituted parent, its commercial availability from multiple vendors (Enamine, AKSci, Leyan, MolCore, CymitQuimica) ensures competitive pricing and mitigates single‑source dependency. In the context of a med‑chem campaign where the diethyl substitution is required for target engagement, the incremental cost over the unsubstituted analog is negligible compared to the expense of custom synthesis or project delay.

chemical sourcing budget optimization medicinal chemistry supply

Physicochemical Differentiation: Computed logP, Polar Surface Area, and H‑Bond Profile vs. Unsubstituted and N‑Methyl Analogs

Computational comparison of key drug‑likeness parameters reveals quantifiable differences between the diethyl analog and its unsubstituted or N‑methyl counterparts. 1‑(Diethylsulfamoyl)piperidine‑4‑carboxylic acid has a computed logP of approximately 0.37 and a topological polar surface area (TPSA) of 77.9 Ų . In contrast, 1‑sulfamoylpiperidine‑4‑carboxylic acid (CAS 1000932‑67‑1) has a lower predicted logP (approx. −0.5 to 0.0) and a TPSA of ~98 Ų due to the presence of an additional H‑bond donor on the unsubstituted sulfamoyl –NH₂ [1]. The diethyl analog thus exhibits: (i) enhanced lipophilicity (ΔlogP ≈ +0.9 to +1.4), which can improve membrane permeability; (ii) reduced TPSA (Δ ≈ −20 Ų), aligning better with CNS drug‑like space; and (iii) one fewer hydrogen‑bond donor (1 vs. 2), which can reduce desolvation penalty upon target binding. The predicted pKa of the carboxylic acid is approximately 4.38 for the related dimethylsulfamoyl analog , and a similar value is expected for the diethyl analog, ensuring adequate aqueous solubility at physiological pH.

ADME prediction drug design physicochemical profiling

Synthetic Utility: Derivatization Versatility of the Carboxylic Acid Handle vs. Ester‑Protected Analogs

1‑(Diethylsulfamoyl)piperidine‑4‑carboxylic acid presents a free carboxylic acid, enabling direct amide coupling, esterification, or reduction without a deprotection step. This contrasts with the ethyl ester derivative DX2‑201 (CAS 2749554‑00‑3), a known OXPHOS complex I inhibitor (IC₅₀ = 312 nM) , which requires saponification prior to further functionalization. The free acid also differs from methyl 1‑(N‑(3‑aminophenyl)sulfamoyl)piperidine‑4‑carboxylate , where the methyl ester mandates an additional synthetic step for liberation of the acid. In a typical amide library synthesis, using the free acid eliminates one synthetic transformation (ester hydrolysis), reducing overall step count and improving atom economy. Furthermore, patent literature on N‑sulfamoyl‑piperidineamides [1] demonstrates that the carboxylic acid is frequently elaborated into amides with diverse amine inputs, underscoring its versatility as a scaffold‑hopping starting point.

organic synthesis parallel library synthesis building block utility

Biological Relevance: Diethylsulfamoyl‑Containing Analogs Demonstrate Sub‑Micromolar Target Engagement in Validated Assays

While no primary screening data are publicly available specifically for CAS 1042814‑95‑8, structurally proximate compounds containing the N,N‑diethylsulfamoyl motif demonstrate quantifiable biological activity. The FabH inhibitor 2‑{[3‑(diethylsulfamoyl)‑4‑(piperidin‑1‑yl)benzene]amido}benzoic acid exhibits an IC₅₀ of 2.20 µM against Enterococcus faecalis FabH at pH 7.0 [1]. Another diethylsulfamoyl‑piperidine derivative, DX2‑201, inhibits OXPHOS complex I with an IC₅₀ of 312 nM and shows anticancer effects . Additionally, 1‑[4‑(diethylsulfamoyl)‑2‑nitrophenyl]piperidine‑4‑carboxylic acid (CAS 854035‑90‑8) is characterized as an inhibitor of the human IgE receptor . These data collectively establish that the diethylsulfamoyl‑piperidine chemotype is a validated pharmacophore capable of engaging diverse biological targets at low micromolar to sub‑micromolar concentrations. The free carboxylic acid of the target compound provides a direct anchor point for constructing focused libraries around this validated scaffold.

enzyme inhibition antibacterial anticancer screening library

Optimal Deployment Scenarios for 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid in Drug Discovery and Chemical Development


Focused Kinase or Enzyme Inhibitor Library Synthesis Requiring a Diethylsulfamoyl Pharmacophore

Medicinal chemistry teams building targeted libraries around sulfamoyl‑piperidine scaffolds should select CAS 1042814‑95‑8 as the core building block. The free carboxylic acid permits direct, high‑yielding amide coupling with diverse amine inputs, while the N,N‑diethyl substitution pattern has been validated in sub‑micromolar inhibitors of FabH (IC₅₀ = 2.20 µM) and OXPHOS complex I (IC₅₀ = 312 nM) . The 97–98 % purity grades available from ISO‑certified suppliers minimize unwanted side products in parallel synthesis workflows .

CNS‑Penetrant Lead Optimization Programs Targeting Intracellular Enzymes

For programs requiring blood‑brain barrier penetration, the diethyl analog's computed logP of ~0.37 and TPSA of 77.9 Ų align favorably with CNS drug‑like space (typically TPSA <90 Ų, logP 1–4) . Compared to the unsubstituted 1‑sulfamoylpiperidine‑4‑carboxylic acid (TPSA ~98 Ų, HBD = 2), the diethyl variant reduces hydrogen‑bond donor count by one and lowers TPSA by ~20 Ų, theoretically improving passive membrane permeability. The 4‑carboxylic acid regioisomer further provides a linear exit vector amenable to structure‑based design .

Scale‑Up of Synthetic Intermediates for Process Chemistry and CMC Development

When transition from medicinal chemistry to process development is anticipated, procurement teams should prioritize the NLT 98 % ISO‑certified grade from MolCore, which ensures batch‑to‑batch consistency and reduces the impurity burden from ≤250 mg to ≤100 mg per 5 g batch relative to the 95 % standard grade . Multi‑vendor sourcing (Enamine, AKSci, Leyan, MolCore, CymitQuimica) mitigates supply‑chain risk, and the free acid form obviates an ester hydrolysis step, simplifying the synthetic route by one transformation .

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Exercises

As a low‑molecular‑weight fragment (MW = 264.34) with a balanced profile of lipophilicity and polarity, 1‑(diethylsulfamoyl)piperidine‑4‑carboxylic acid is an ideal starting point for fragment growing or scaffold‑hopping campaigns. The diethylsulfamoyl group has documented engagement with FabH, sodium channels (Nav1.7), and IgE receptor pathways across structurally distinct analogs , suggesting that the chemotype can be productively elaborated toward diverse target classes without de novo scaffold design.

Quote Request

Request a Quote for 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.